molecular formula C10H15NO2 B13461263 (2,4-Dimethoxy-5-methylphenyl)methanamine

(2,4-Dimethoxy-5-methylphenyl)methanamine

Cat. No.: B13461263
M. Wt: 181.23 g/mol
InChI Key: CWXYUBALICMCSU-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-5-methylphenyl)methanamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-5-methylphenyl)methanamine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation, where the imine intermediate is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under high pressure .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-5-methylphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dimethoxy-5-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-5-methylphenyl)methanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group at the 5-position.

    2,5-Dimethoxy-4-methylamphetamine: Similar structure but with an additional methyl group on the amine.

    Mescaline: Contains three methoxy groups on the benzene ring.

Uniqueness

(2,4-Dimethoxy-5-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups influences its reactivity and interaction with biological targets, making it a compound of interest for further research .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2,4-dimethoxy-5-methylphenyl)methanamine

InChI

InChI=1S/C10H15NO2/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-5H,6,11H2,1-3H3

InChI Key

CWXYUBALICMCSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)CN

Origin of Product

United States

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